molecular formula C20H26O4 B5233887 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene

1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene

Cat. No. B5233887
M. Wt: 330.4 g/mol
InChI Key: QLMOAKGWJJAGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes.

Mechanism of Action

1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the catecholamines adrenaline and noradrenaline. By blocking the receptor, 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 prevents the activation of downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce airway hyperresponsiveness in asthma and COPD patients, to improve cardiac function in heart failure patients, and to reduce body weight in obese individuals.

Advantages and Limitations for Lab Experiments

1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 has several advantages as a research tool. It is highly selective for the β2-adrenergic receptor, which allows researchers to study the specific role of this receptor in various physiological and pathological processes. It is also relatively easy to synthesize and purify, which makes it readily available for research.
One limitation of 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 is that it is a small molecule antagonist, which may not fully recapitulate the effects of genetic or pharmacological β2-adrenergic receptor blockade. Additionally, its effects may be influenced by factors such as dose, route of administration, and duration of treatment.

Future Directions

There are several future directions for research involving 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551. One area of interest is the role of β2-adrenergic receptors in cancer. It has been suggested that these receptors may play a role in tumor growth and metastasis, and 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 may be a useful tool for investigating this.
Another area of interest is the use of 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 in combination with other drugs. For example, it has been shown to enhance the anti-tumor effects of chemotherapy drugs in animal models, and may have similar effects in humans.
Finally, there is interest in developing more selective β2-adrenergic receptor antagonists that may have fewer side effects and be more effective in treating various diseases. 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 may serve as a useful starting point for the development of these new drugs.

Synthesis Methods

1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 can be synthesized by reacting 2-isopropoxybenzyl chloride with 3-(3-ethoxyphenoxy)propylamine in the presence of a base such as sodium hydride. The resulting product is then purified by column chromatography to obtain pure 1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551.

Scientific Research Applications

1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene 118,551 is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes. It has been used in studies related to asthma, chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and obesity.

properties

IUPAC Name

1-ethoxy-3-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-4-21-17-9-7-10-18(15-17)22-13-8-14-23-19-11-5-6-12-20(19)24-16(2)3/h5-7,9-12,15-16H,4,8,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMOAKGWJJAGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCOC2=CC=CC=C2OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-3-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.